![molecular formula C20H19NOS B5461253 2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-N-phenylacetamide](/img/structure/B5461253.png)
2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-N-phenylacetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a naphthalene ring substituted with a methyl group, a sulfanyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-N-phenylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylnaphthalene and phenylacetic acid.
Formation of Intermediate: 2-methylnaphthalene is reacted with a suitable sulfanylating agent to introduce the sulfanyl group, forming 2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}.
Acylation: The intermediate is then acylated with phenylacetic acid under appropriate conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-methylnaphthalene: Shares the naphthalene core but lacks the sulfanyl and phenylacetamide groups.
N-phenylacetamide: Contains the phenylacetamide moiety but lacks the naphthalene and sulfanyl groups.
2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-N-benzylacetamide: Similar structure with a benzyl group instead of a phenyl group.
Uniqueness
2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2-methylnaphthalen-1-yl)methylsulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c1-15-11-12-16-7-5-6-10-18(16)19(15)13-23-14-20(22)21-17-8-3-2-4-9-17/h2-12H,13-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQSIHGLNPMWSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CSCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
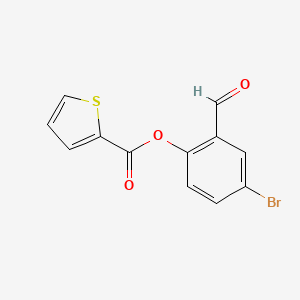
![N-(furan-2-ylmethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5461199.png)
![{2-[(4-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5461208.png)
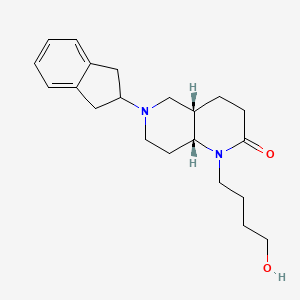
![4-[(4-cyclopentylpyrimidin-2-yl)(methyl)amino]-2-methylbutan-2-ol](/img/structure/B5461217.png)
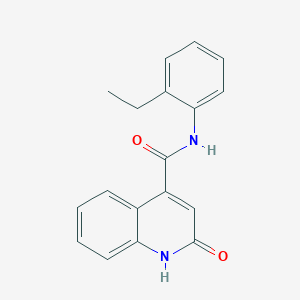
![{2-[(2-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5461227.png)

![6-ethyl-2-methoxy-3-{[(1-propylpiperidin-4-yl)amino]methyl}-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5461233.png)
![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[2-(3-pyridinylamino)ethyl]acetamide](/img/structure/B5461242.png)
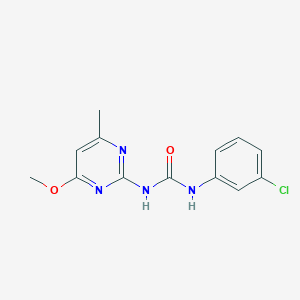
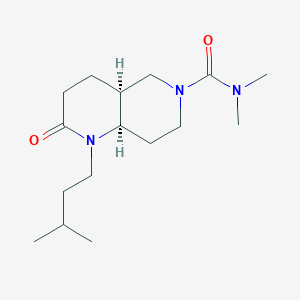

![4-benzyl-5-[1-(2-pyridinylmethyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5461268.png)
